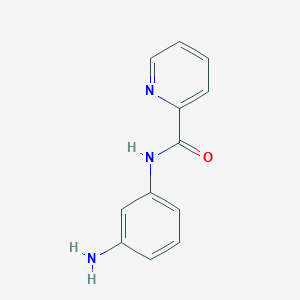

N-(3-氨基苯基)吡啶-2-甲酰胺

描述

N-(3-Aminophenyl)pyridine-2-carboxamide is a compound that has been studied for its potential to form complexes with various metal ions. The interest in this compound arises from its ability to act as a ligand, coordinating to metals through its amide group. The coordination can occur through the oxygen atom when the amide group is not deprotonated, or through the nitrogen atom when deprotonation occurs. This behavior is significant in the context of metal complexation, as it can lead to the formation of different structural types with potential applications in various fields, including catalysis and material science .

Synthesis Analysis

The synthesis of complexes involving N-(3-aminophenyl)pyridine-2-carboxamide has been explored with metals such as Co(II), Ni(II), Cu(II), and Pd(II). The process typically involves the reaction of the ligand with the metal salts, leading to the formation of both deprotonated and non-deprotonated chelates. The choice of metal ions is crucial as they can influence the deprotonation of the amide group. For instance, Pd(II) has been shown to promote amide deprotonation when coordinated with N-(3-aminophenyl)pyridine-2-carboxamide .

Molecular Structure Analysis

The molecular structure of N-(3-aminophenyl)pyridine-2-carboxamide, when forming complexes, has been characterized using various spectroscopic techniques. Infrared (IR) and visible spectral data provide insights into the nature of the bonding and the structural types of the complexes formed. The coordination of the metal ions with the ligand through the amide group is a key aspect of the molecular structure, influencing the overall geometry and properties of the complexes .

Chemical Reactions Analysis

The chemical reactivity of N-(3-aminophenyl)pyridine-2-carboxamide is highlighted by its ability to form complexes with different metal ions. The formation of these complexes involves the deprotonation of the amide group, which is facilitated by certain metals. This deprotonation is a critical step in the reaction mechanism, as it determines the mode of coordination and the resulting structure of the complex. The nature of the metal ion and the reaction conditions can significantly affect the outcome of these chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the complexes formed by N-(3-aminophenyl)pyridine-2-carboxamide are influenced by the metal ion and the state of the amide group (deprotonated or non-deprotonated). Properties such as molar conductance and magnetic moment provide valuable information about the complexes. For example, the molar conductance measurements can indicate the presence of ionic species in solution, while the magnetic moment data can shed light on the electronic structure and the nature of the metal-ligand bonding. These properties are essential for understanding the behavior of the complexes in various applications .

科学研究应用

生物活性化合物的合成

该化合物作为合成各种生物活性衍生物的前体。 例如,它已被用于创建吡啶-3-基-嘧啶-2-基-氨基苯基-酰胺衍生物,这些衍生物表现出显着的生物活性 。这些活性包括:

- 抗癌特性: 一些衍生物对肺癌细胞系的细胞毒性活性比参考药物伊马替尼更高 .

- 抗菌和抗真菌活性: 这些衍生物已针对专门的水生细菌物种、革兰氏阳性和革兰氏阴性菌以及真菌物种进行了测试 .

- 抗氧化活性: 使用 DPPH 方法评估抗氧化性能,显示出有希望的结果 .

抗炎应用

嘧啶衍生物,可以从 N-(3-氨基苯基)吡啶-2-甲酰胺合成,已显示出一系列药理作用,包括抗炎活性 。这些作用归因于它们对某些重要炎症介质的表达和活性的抑制反应。

催化

使用 N-(3-氨基苯基)吡啶-2-甲酰胺等有机连接体合成的金属有机框架 (MOF) 已被用作各种化学反应中的非均相催化剂 。这些包括:

- 傅-克反应: MOF 促进烷基化和酰化反应,这些反应在有机合成中至关重要 .

- 缩合反应: 它们催化两个分子与一个小的分子(如水)的损失结合 .

- 氧化和偶联反应: MOF 用于催化氧的添加和两个有机化合物的结合 .

药物递送

该化合物的衍生物可用于药物递送系统,因为它们能够与生物靶标相互作用,并且可以被修饰以提高生物利用度 .

杂环化合物的合成

N-(3-氨基苯基)吡啶-2-甲酰胺用于合成杂环化合物,这些化合物是许多药物的核心结构 。 这些化合物是使用三甲胺作为经典方法和使用氧化镁纳米粒子等方法合成的 .

抗感染剂的开发

该化合物的衍生物已针对其作为抗感染剂的潜力进行了研究,显示出对多种细菌和真菌物种的活性 。 这包括对最小抑菌浓度 (MIC)、最小杀菌浓度 (MBC) 和最小杀真菌浓度 (MFC) 参数的研究 .

作用机制

未来方向

The future research directions for “N-(3-aminophenyl)pyridine-2-carboxamide” could involve further exploration of its potential therapeutic applications, particularly given its inhibitory effect on poly (ADP-ribose) synthetase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in the synthesis of other complex compounds .

属性

IUPAC Name |

N-(3-aminophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSOVSWKGXJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389747 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90209-80-6 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(3-aminophenyl)pyridine-2-carboxamide interact with metal ions? Does it always involve deprotonation?

A1: N-(3-aminophenyl)pyridine-2-carboxamide can act as a ligand in coordination complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Pd(II). [, ] Interestingly, the interaction with metal ions doesn't always lead to deprotonation of the amide group. While most metal ions coordinate with the neutral amide through the oxygen atom, only Pd(II) has been observed to cause amide deprotonation in N-(3-aminophenyl)pyridine-2-carboxamide, leading to N(amide)-coordination in the resulting complex. [, ]

Q2: What spectroscopic techniques are useful for characterizing the complexes of N-(3-aminophenyl)pyridine-2-carboxamide?

A2: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly helpful in characterizing these complexes. [] IR spectroscopy provides information about the coordination mode of the ligand, specifically whether the amide group is coordinated through the oxygen or nitrogen atom. NMR spectroscopy can be used to further investigate the structure and bonding in the complexes.

Q3: Is there any difference in the coordination behavior between N-(2-aminophenyl)pyridine-2-carboxamide and N-(3-aminophenyl)pyridine-2-carboxamide?

A3: Yes, the position of the amino group on the phenyl ring influences the coordination behavior. N-(2-aminophenyl)pyridine-2-carboxamide tends to undergo amide deprotonation upon coordination with several metal ions, while this behavior is less common with N-(3-aminophenyl)pyridine-2-carboxamide. [] This difference likely arises from the varying steric and electronic effects imparted by the amino group's position.

- DEPROTONATED AND NON-DEPROTONATED COMPLEXES OF N-(2-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE AND N-(3-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE WITH Co(II), Ni(II), Cu(II) AND Pd(II) - Semantic Scholar

- New complexes of N-(2-aminophenyl) pyridine-2'-carboxamide and N-(3-aminophenyl) pyridine-2'-carboxamide with Zn(II), Cd(II) and Hg(II) - Semantic Scholar

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)